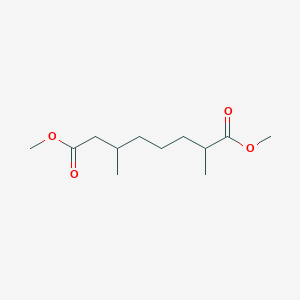
Dimethyl 2,6-dimethyloctanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,6-dimethyloctanedioate is an organic compound with the molecular formula C12H22O4 It is a diester derived from octanedioic acid, where two methyl groups are attached to the second and sixth carbon atoms of the octane chain
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-dimethyloctanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-dimethyloctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Dimethyl 2,6-dimethyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,6-dimethyloctanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Reduction: Carried out using strong reducing agents like lithium aluminum hydride in anhydrous conditions.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Produces 2,6-dimethyloctanedioic acid and methanol.
Reduction: Yields 2,6-dimethyloctanediol.
Substitution: Forms various substituted esters or amides depending on the nucleophile used.
科学的研究の応用
Dimethyl 2,6-dimethyloctanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its ester functionality.
作用機序
The mechanism by which dimethyl 2,6-dimethyloctanedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The ester groups can undergo hydrolysis, releasing the active diacid form, which can further participate in various biochemical reactions.
類似化合物との比較
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Another diester with similar ester functionalities but with a pyridine ring instead of an octane chain.
Dimethyl fumarate: A diester with a different carbon backbone and distinct biological activities.
Uniqueness
Dimethyl 2,6-dimethyloctanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
851089-52-6 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
dimethyl 2,6-dimethyloctanedioate |
InChI |
InChI=1S/C12H22O4/c1-9(8-11(13)15-3)6-5-7-10(2)12(14)16-4/h9-10H,5-8H2,1-4H3 |
InChIキー |
YEQWGFUFJSGHHB-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)C(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(5-hydroxypentyl)-](/img/structure/B14199320.png)


![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)
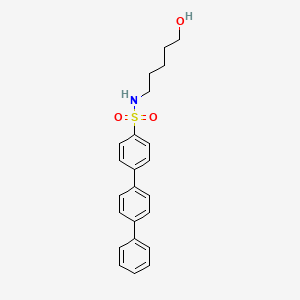
![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)
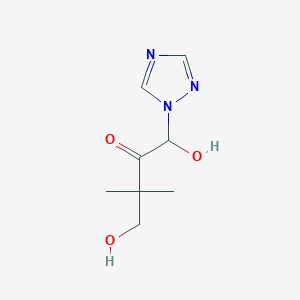
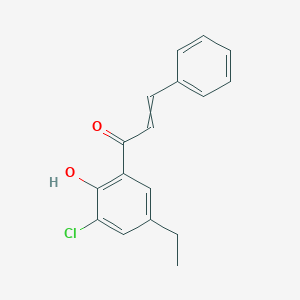
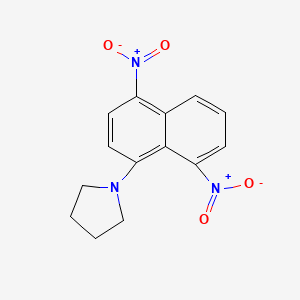

![Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide](/img/structure/B14199372.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
